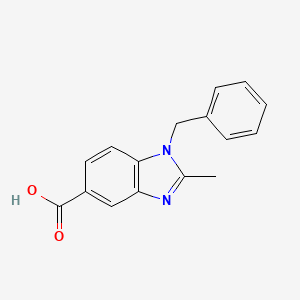

1-Benzyl-2-methylbenzodiazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

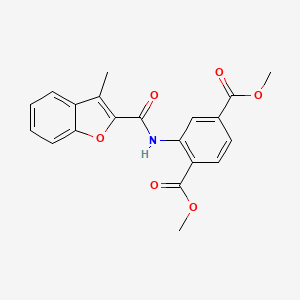

1-Benzyl-2-methylbenzodiazole-5-carboxylic acid is an organic compound with the molecular formula C16H14N2O2 . It has a molecular weight of 266.3 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H14N2O2/c1-11-17-14-9-13 (16 (19)20)7-8-15 (14)18 (11)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3, (H,19,20) .Wissenschaftliche Forschungsanwendungen

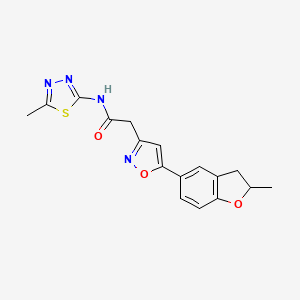

Structural and Luminescent Properties

One application of benzimidazole derivatives, closely related to 1-Benzyl-2-methylbenzodiazole-5-carboxylic acid, is in the synthesis of metal-organic frameworks (MOFs). These compounds have been employed to assemble with Cd(II) ions under hydrothermal conditions, leading to the generation of one-dimensional (1D) and two-dimensional (2D) MOFs. These complexes exhibit blue emission in the solid state, indicating their potential use in luminescent materials. The luminescent properties of these complexes relate directly to their structural characteristics, showcasing the interplay between molecular architecture and photophysical behavior (Yao, Che, & Zheng, 2008).

Environmental Impact and Biodegradation

Benzotriazoles, including molecules structurally similar to 1-Benzyl-2-methylbenzodiazole-5-carboxylic acid, are recognized as pervasive organic micropollutants in aquatic environments due to their extensive use as corrosion inhibitors. Research has elucidated the aerobic biological degradation mechanisms of benzotriazoles in activated sludge. This work identified major transformation products and provided insights into the broad range of reaction pathways, including oxidation and hydroxylation, underlying the biotransformation of these compounds. Such studies highlight the environmental relevance of these transformation products and the significant role of cometabolic processes in the degradation of micropollutants in biological wastewater treatment (Huntscha et al., 2014).

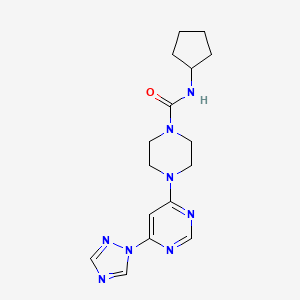

Angiotensin II Receptor Antagonism

Substituted benzimidazoles, closely related chemically to 1-Benzyl-2-methylbenzodiazole-5-carboxylic acid, have been explored for their angiotensin II (AII) receptor antagonistic activity. This research led to the discovery of compounds with significant binding affinity to the AII receptor, demonstrating the potential of benzimidazole derivatives in the development of nonpeptide AII receptor antagonists for treating hypertension. The importance of specific structural features, such as the carboxyl group, for antagonistic activity against AII was emphasized, illustrating the therapeutic applications of these compounds (Kubo et al., 1993).

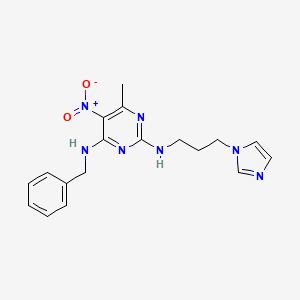

Synthetic Methods and Chemical Reactivity

The synthetic versatility of benzimidazole derivatives, akin to 1-Benzyl-2-methylbenzodiazole-5-carboxylic acid, has been showcased through the development of efficient methodologies for their preparation. These methods demonstrate the reactivity of such compounds in forming various structurally complex derivatives, underpinning their importance in organic synthesis and pharmaceutical development. For instance, p-nitrobenzoic acid has been utilized as a Bronsted organic acid promoter for the synthesis of 1,5-benzodiazepine derivatives from o-phenylenediamines and ketones, highlighting the synthetic utility of benzimidazole-related compounds (Varala, Enugala, & Adapa, 2007).

Eigenschaften

IUPAC Name |

1-benzyl-2-methylbenzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-11-17-14-9-13(16(19)20)7-8-15(14)18(11)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSLIEFTLBFUIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-2-methylbenzodiazole-5-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methoxybenzyl)-8-methyl-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2666288.png)

![2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxylic acid methyl ester](/img/no-structure.png)

![N-(2,4-difluorophenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2666306.png)

![N-(2-ethoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2666308.png)